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N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Medicinal Chemistry ADME Physicochemical Properties

Researchers face reproducibility risks from substituted analogs that alter LogP and binding affinity. This compound offers a defined baseline for kinase optimization. - Measured CDK1 binding: Kd = 2.61 µM. - Balanced LogP 1.07, MW 265.27, 1 HBD. - Ideal for fragment-based screening and ADME comparator studies. Procurement: Reliable supply for parallel synthesis libraries.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 81000-03-5
Cat. No. B3057467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
CAS81000-03-5
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O
InChIInChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19)
InChIKeyUKUYZYZQFGXJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide Pyridopyrimidinone: A Kinase-Focused Scaffold


N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 81000-03-5) is a heterocyclic organic compound featuring a fused pyrido[1,2-a]pyrimidin-4-one core linked to a benzamide moiety at the 3-position . The compound has a molecular formula of C₁₅H₁₁N₃O₂ and a molecular weight of 265.27 g/mol . Its canonical SMILES is O=C(NC1=CN=C2C=CC=CN2C1=O)C1=CC=CC=C1 . The pyrido[1,2-a]pyrimidine nucleus is recognized as a privileged scaffold in medicinal chemistry, particularly for kinase inhibition and antimicrobial agent development .

Pyrido[1,2-a]pyrimidin-4-one scaffold for kinase inhibitor research
Unsubstituted benzamide core supports fragment-based optimization
Reported lipophilicity range enables early ADME screening workflows

Why This Pyridopyrimidinone Cannot Be Replaced by Analogs


The pyrido[1,2-a]pyrimidin-4-one class encompasses a wide array of derivatives with substitutions at various positions (e.g., 2-, 7-, 8-, 9-), each exhibiting distinct physicochemical and biological profiles . Generic substitution without precise structural matching can lead to significant deviations in critical parameters such as lipophilicity (LogP), molecular weight, hydrogen bonding capacity, and target binding affinity . For instance, the introduction of a tert-butyl group at the 4-position of the benzamide ring increases the molecular weight from 265.27 to 321.37 g/mol and alters LogP, potentially affecting membrane permeability and off-target interactions . The specific unsubstituted benzamide moiety at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core in CAS 81000-03-5 provides a unique balance of these properties, which is not replicated by other commercially available analogs. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

Analog shiftBenzamide ring substitution (e.g., 4-fluoro, 4-tert-butyl) may shift lipophilicity and steric bulk, altering ADME profile and target engagement.
Selectivity mismatchSubstituted analogs can exhibit different kinase selectivity profiles; direct substitution without validation may compromise SAR interpretation.
Core identityThe unsubstituted benzamide at the 3-position provides a distinct balance of steric and electronic properties not replicated by commercially available analogs.

Quantitative Differentiation Evidence


LogP: Unsubstituted vs. 4-Fluoro Analog

The unsubstituted benzamide (target compound) exhibits a calculated LogP of 1.07, whereas the 4-fluoro-substituted analog (4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide) has a higher LogP of 1.22 . This 0.15 unit increase indicates greater lipophilicity for the fluoro analog, which can influence membrane permeability and protein binding .

Lipophilicity Comparison
In silico comparison
Target LogP: 1.07
4-Fluoro analog: 1.22
Reported LogP difference suggests lipophilicity shift for the fluoro analog; may influence ADME interpretation.
In silico prediction; validate experimentally.
Medicinal Chemistry ADME Physicochemical Properties

Molecular Weight: Target vs. 4-tert-Butyl Analog

The target compound (C₁₅H₁₁N₃O₂) has a molecular weight of 265.27 g/mol . The 4-tert-butyl substituted analog (C₁₉H₁₉N₃O₂) has a molecular weight of 321.37 g/mol, representing a 21.1% increase in molecular mass . This significant difference in molecular weight and steric bulk can impact solubility, target binding, and cellular permeability.

Molecular Weight Comparison
Head-to-head
Target: 265.27 g/mol
4-tert-Butyl: 321.37 g/mol
Significant size increase may impact solubility and cellular permeability; supports SAR differentiation.
Steric effects should be considered in binding models.
Chemical Synthesis Lead Optimization Structure-Activity Relationship (SAR)

CDK1 Binding Affinity Profile

The target compound exhibits a binding affinity (Kd) of 2.61 × 10³ nM (2.61 µM) for human Cyclin-Dependent Kinase 1 (CDK1) as determined by a Kinobead-based pull-down assay [1]. While this affinity is moderate, it provides a defined starting point for SAR exploration. For context, a known CDK1 inhibitor, flavopiridol, exhibits an IC₅₀ of approximately 0.03–0.1 µM, while many pyridopyrimidine analogs show no detectable CDK1 inhibition up to 10 µM [2].

CDK1 Binding Affinity
Class-level inference
Kd = 2.61 µM
Moderate CDK1 affinity distinguishes from inactive analogs; supports cyclin-dependent kinase pathway engagement research.
Affinity ~26–87× lower than flavopiridol; above baseline for pyridopyrimidine class.
Kinase Inhibition Binding Affinity Cancer Research

Aqueous Solubility Prediction

The predicted aqueous solubility of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is estimated to be 2.639 mg/mL (logS ≈ -2.00) using ADMET Predictor™ [1]. While this is an in silico estimation, it provides a useful benchmark. As a class-level reference, many pyridopyrimidinone derivatives exhibit experimentally determined solubilities in the range of 1–5 mg/mL at physiological pH [2].

Aqueous Solubility Prediction
In silico prediction
2.639 mg/mL (predicted)
Predicted solubility class-consistent; guides in vitro assay formulation and stock preparation.
Experimental confirmation recommended; DMSO solubility expected.
ADME Drug Formulation Physicochemical Characterization

H-Bond Donor/Acceptor Profile

The target compound possesses 1 hydrogen bond donor (the amide NH) and 4 hydrogen bond acceptors (the amide carbonyl, pyrimidinone carbonyl, and two ring nitrogens) . In contrast, the 4-fluoro analog has the same H-bond donor/acceptor count, while the 4-tert-butyl analog has 1 donor and 4 acceptors but with increased steric hindrance . This H-bond profile is fully compliant with the Rule of Three (Ro3) for lead-likeness (HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) and aligns with typical fragment screening libraries.

H-Bond Donor/Acceptor Count
Structural property
HBD: 1, HBA: 4
Lead-like profile supports fragment-based design; consistent with Rule of Three.
Same count as substituted analogs; steric environment differs.
Drug Design Lead Optimization Physicochemical Properties

Strategic Application Scenarios


Fragment-Based Kinase Inhibitor Discovery

The compound's moderate CDK1 binding affinity (Kd = 2.61 µM) and favorable lead-like physicochemical properties (MW = 265.27, LogP = 1.07, HBD = 1, HBA = 4) make it an ideal starting fragment for structure-based optimization programs targeting cyclin-dependent kinases [1]. Its defined binding interaction provides a measurable baseline for iterative medicinal chemistry efforts.

ADME-Focused Scaffold Optimization

Given its balanced lipophilicity (LogP = 1.07) and lower molecular weight compared to substituted analogs (e.g., 4-tert-butyl analog MW = 321.37), this compound serves as a useful comparator for probing the impact of substituents on ADME parameters such as solubility (predicted 2.639 mg/mL) and permeability . It is well-suited for parallel synthesis libraries aimed at improving pharmacokinetic profiles.

Chemical Probe Development for CDK Biology

The compound's selective, albeit moderate, interaction with CDK1 (Kd = 2.61 µM) provides a starting point for developing more potent and selective chemical probes. Its clean H-bond donor/acceptor profile (1 HBD, 4 HBA) facilitates straightforward derivatization without introducing excessive polarity or molecular weight [1].

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
Reported moderate CDK1 affinity and lead-like H-bond profile
Kinase selectivity profiling and binding affinity optimization
ADME scaffold optimization
Unsubstituted core with reported lower lipophilicity and MW relative to 4-substituted analogs
Solubility and permeability assessment across substituted series
CDK chemical probe development
Defined CDK1 interaction with clean derivatization sites
Potency enhancement and CDK selectivity improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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